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Compound of Interest

Compound Name:
2-(3-Chlorophenoxy)propanoyl

chloride

CAS No.: 4878-14-2

Cat. No.: B2614562 Get Quote

Executive Summary
2-(3-Chlorophenoxy)propanoyl chloride (CAS: 4878-14-2) is a specialized acyl chloride

derivative of the phenoxypropionic acid class.[1][2][3] While its parent acid, Cloprop (CAS: 101-

10-0), is historically recognized as a plant growth regulator (PGR) for fruit thinning, the acid

chloride form has emerged as a high-value chiral building block in asymmetric synthesis and

medicinal chemistry.[1][2][3]

This guide focuses on its utility beyond agrochemistry, specifically highlighting its role as a

Chiral Derivatizing Agent (CDA) and a Kinetic Resolution Agent (CRA) for amines and alcohols.

[1][3] Its structural rigidity, conferred by the meta-chloro substituent, and the proximity of the

ether oxygen to the chiral center, make it a potent scaffold for PPAR agonists and a sensitive

probe for stereochemical discrimination.[2][3]

Chemical Identity & Stereochemical Properties
The compound exists as two enantiomers, (R) and (S), centered at the C2 position of the

propanoyl chain.[1][3]
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Property Data

IUPAC Name 2-(3-Chlorophenoxy)propanoyl chloride

Molecular Formula C₉H₈Cl₂O₂

Molecular Weight 219.06 g/mol

Physical State Colorless to pale yellow liquid

Boiling Point ~110–115 °C (at 6 mmHg)

Chiral Center C2 (Alpha-carbon)

Key Reactivity
Electrophilic acyl substitution; susceptible to

hydrolysis

Stereochemical Criticality: The stereocenter at C2 is adjacent to both an electron-withdrawing

carbonyl group and an electron-donating phenoxy oxygen.[1][2][3] This push-pull electronic

environment makes the alpha-proton acidic (ngcontent-ng-c3932382896="" _nghost-ng-

c102404335="" class="inline ng-star-inserted">

for the ester/amide), creating a risk of racemization via enolization under basic conditions or
high thermal stress.[1][3] Protocols must be designed to suppress this pathway.[1][3]

Synthesis & Manufacturing Protocols
The synthesis of the enantiopure acid chloride requires a "Chiral Pool" approach to ensure

optical purity.[3]

Workflow Diagram: Asymmetric Synthesis
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Figure 1: Synthesis pathway utilizing Walden inversion to convert (S)-chloro acid to (R)-

phenoxy acid, followed by mild chlorination.[1][2][3]

Step 1: Synthesis of (R)-2-(3-Chlorophenoxy)propionic Acid
Principle: Williamson ether synthesis involving an

displacement.[1][3]

Reagents: 3-Chlorophenol (1.0 eq), (S)-2-Chloropropionic acid (1.2 eq), NaOH (2.2 eq).[1][2]

[3]

Protocol:

Dissolve 3-chlorophenol in 4M NaOH solution.[1][3]

Slowly add (S)-2-chloropropionic acid while maintaining temperature at 60–70°C.

Reflux for 4 hours. The stereochemistry inverts from (S) to (R) due to backside attack by

the phenoxide.[1][3]

Acidify with HCl to pH 1 to precipitate the crude acid.[3] Recrystallize from hexane/ethyl

acetate.

Step 2: Conversion to Acid Chloride (Critical Step)
Challenge: Avoid thermal racemization.

Reagent Choice:Oxalyl Chloride ((COCl)₂) is superior to Thionyl Chloride (SOCl₂) because it

reacts at room temperature, avoiding the high heat required for SOCl₂ reflux.[1][3]

Protocol:

Suspend (R)-acid (10 mmol) in dry Dichloromethane (DCM) under Nitrogen.

Add catalytic DMF (2-3 drops).[1][3]

Cool to 0°C.
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Add Oxalyl Chloride (1.2 eq) dropwise over 30 minutes.

Stir at Room Temperature for 2 hours (Gas evolution of CO/CO₂ will cease).

Evaporate solvent in vacuo at <40°C. Use immediately or store at -20°C under Argon.

Applications in Drug Discovery & Resolution
A. Kinetic Resolution Agent (CRA)
The primary high-value application of this building block is the Acylative Kinetic Resolution of

racemic amines and alcohols.[1][3] The chiral acid chloride reacts faster with one enantiomer of

a racemic substrate due to steric matching/mismatching in the transition state.[3]

Target Substrates: Racemic benzoxazines, indolines, and secondary alcohols.[3]

Mechanism: The (R)-acid chloride forms a diastereomeric transition state.[1][2][3] The meta-

chloro group provides specific steric bulk that enhances enantioselectivity (E-value)

compared to the unsubstituted phenoxy analog.[1][2][3]

Workflow Diagram: Kinetic Resolution
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Figure 2: Kinetic resolution workflow.[1][2][3] The "matched" enantiomer reacts to form an

amide, leaving the "mismatched" enantiomer as a pure amine.[2][3]

B. Pharmaceutical Scaffolds (PPAR Agonists)
The 2-phenoxypropionic acid moiety is a pharmacophore found in Fibrates (e.g., Fenofibrate,

Clofibrate).[1][3]

Role: The acid head group mimics the carboxylate of fatty acids, binding to the PPAR-alpha

receptor.[2][3]

Building Block Utility: Using the 3-chloro isomer allows medicinal chemists to probe the

"Meta-Pocket" of the PPAR receptor binding domain, often improving metabolic stability

compared to the 4-chloro analogs which are susceptible to para-hydroxylation.[1][2][3]
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Handling & Safety Profile
Hazards:

H314: Causes severe skin burns and eye damage.[1][3][4][5]

H290: May be corrosive to metals.[1][3][5]

EUH014: Reacts violently with water.[1][3][4]

Storage:

Must be stored under inert atmosphere (Argon/Nitrogen).[1][3]

Hydrolysis Risk: Exposure to atmospheric moisture converts the chloride back to the acid

and HCl gas.[3]

Shelf Life: ~6 months at -20°C if strictly anhydrous.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2614562#2-3-chlorophenoxy-propanoyl-chloride-as-
a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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